N-(4-Piperidin-1-yl-phenyl)-nicotinamide is a compound that combines a piperidine moiety with a nicotinamide structure, potentially offering diverse biological activities. The compound's design suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including neurological disorders and cancer.
This compound can be synthesized through various chemical reactions involving piperidine derivatives and nicotinamide. Research has focused on its synthesis and biological activity, highlighting its relevance in drug discovery.
N-(4-Piperidin-1-yl-phenyl)-nicotinamide can be classified as:
The synthesis of N-(4-Piperidin-1-yl-phenyl)-nicotinamide typically involves the following methods:
The synthesis typically requires:
The molecular structure of N-(4-Piperidin-1-yl-phenyl)-nicotinamide features:
The molecular formula can be represented as , indicating:
N-(4-Piperidin-1-yl-phenyl)-nicotinamide can participate in various chemical reactions:
These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize by-products.
The mechanism of action for N-(4-Piperidin-1-yl-phenyl)-nicotinamide may involve:
Experimental studies are necessary to elucidate the precise mechanism of action through techniques like molecular docking and biochemical assays.
Relevant data from studies indicate that the compound exhibits favorable properties for pharmaceutical applications .
N-(4-Piperidin-1-yl-phenyl)-nicotinamide has potential applications in various fields:
Research continues to explore its full potential within these domains, emphasizing its importance in ongoing drug discovery efforts.
The molecular architecture of N-(4-Piperidin-1-yl-phenyl)-nicotinamide (C₁₇H₁₉N₃O) integrates distinct pharmacophoric elements essential for biological activity. Its nicotinamide head group (pyridine-3-carboxamide) provides the foundational recognition motif, structurally analogous to the natural NAMPT substrate nicotinamide (CHEBI:17154) [3] [10]. This moiety enables critical hydrogen bonding interactions with catalytic residues such as Asp219 in the NAMPT active site, as observed in structurally similar inhibitors [7]. Positioned meta to the carboxamide group, the pyridinyl nitrogen serves as a hydrogen bond acceptor, enhancing binding specificity.
The central phenyl ring connects the nicotinamide unit to the piperidine tail via a nitrogen linkage at its para position. This arrangement creates an extended, planar conformation that facilitates deep penetration into NAMPT's hydrophobic tunnel. Comparative analysis with the structurally related compound 6-[4-(1-Piperidin-1-ylethyl)phenyl]nicotinamide (PubChem CID: 50951117) reveals that subtle modifications in the linker region—such as the insertion of methylene groups or alteration of ring systems—significantly impact binding kinetics and cellular permeability [1]. The terminal piperidine ring adopts a chair conformation in physiological environments, with its secondary nitrogen atom positioned for solvent exposure rather than direct enzyme interaction. This orientation minimizes desolvation penalties upon binding while allowing moderate steric bulk. Spectroscopy studies of analogous compounds indicate that the amide bond adopts a trans configuration, creating a near-linear arrangement between the nicotinamide and phenylpiperidine domains that maximizes complementarity with NAMPT's elongated substrate channel [1] [7].
N-(4-Piperidin-1-yl-phenyl)-nicotinamide exhibits its primary therapeutic mechanism through potent inhibition of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. By competitively blocking nicotinamide binding at the catalytic site, this compound effectively halts the conversion of nicotinamide to nicotinamide mononucleotide (NMN), thereby triggering catastrophic NAD+ depletion in malignant cells [2] [5] [7]. Structural analyses of analogous inhibitors reveal that the molecule's piperidine-phenyl linker penetrates a hydrophobic subpocket adjacent to NAMPT's active site, while the nicotinamide head group displaces the natural substrate through isosteric mimicry. This dual interaction mode explains the submicromolar inhibitory activity observed in related compounds [5] [7].
The compound's therapeutic significance is magnified in hematological malignancies, where cancer cells exhibit exceptional NAD+ dependency due to hyperactive DNA repair mechanisms and glycolytic flux. Preclinical studies of structurally advanced derivatives (JJ08, FEI199) demonstrate that NAMPT inhibition depletes both NAD+ and NADPH pools within 24 hours, followed by accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and ATP loss [5]. This metabolic cascade ultimately induces dual apoptotic and necrotic cell death. Crucially, cell death can be completely abrogated by supplementation with exogenous NAD+ precursors (nicotinic acid, NMN) or ROS scavengers like catalase, confirming the specificity of the NAD+ depletion mechanism [5]. The compound's piperidine-containing scaffold demonstrates superior target engagement compared to piperazine analogs, which suffer from electronic repulsion with His191 in NAMPT's tunnel cavity—a critical insight for inhibitor optimization [7].
Table 2: Cellular Consequences of NAMPT Inhibition by Nicotinamide-Piperidine Hybrids
Time Post-Inhibition | Primary Metabolic Effect | Downstream Consequences |
---|---|---|
0-6 hours | NAD+ depletion (>80%) | Impaired glycolysis & OXPHOS |
6-12 hours | NADPH reduction | Glutathione depletion; ROS accumulation |
12-24 hours | Mitochondrial depolarization | Collapse of ATP production |
24-48 hours | DNA repair failure | Caspase activation; apoptosis/necrosis |
The evolution of N-(4-Piperidin-1-yl-phenyl)-nicotinamide reflects nearly seven decades of research into nicotinamide's biochemical significance. Foundational studies from 1966 established nicotinamide as a key NAD+ precursor, demonstrating its superior incorporation into NAD+ pools compared to nicotinic acid or quinolinic acid in mammalian systems [4]. This metabolic preference highlighted the therapeutic potential of disrupting the salvage pathway. Early pharmacophores focused on simple nicotinamide analogs but faced limitations due to poor potency and off-target effects.
The paradigm shifted with the development of FK866 (APO866) in the early 2000s, which introduced a bifunctional design: a vinylpyridine head group mimicking nicotinamide, connected to a benzamide tail through a piperidine-propyl linker. This architecture established the core template for subsequent NAMPT inhibitors [5] [7]. Clinical setbacks with FK866 (limited efficacy and dose-limiting toxicities) spurred second-generation designs incorporating cyanoguanidine motifs (e.g., CHS-828/GMX1778) and rigidified linkers. The compound discussed herein represents a strategic refinement—replacing FK866's benzamide with a phenylpiperidine system to optimize hydrophobicity and conformational flexibility. Contemporary designs (e.g., JJ08 series) further hybridize these approaches, exchanging benzamide for furan-2-carboxamide while retaining the piperidine-derived core [5]. The latest evolution involves azaindole head groups paired with piperidine linkers, which demonstrate 5-fold greater potency than FK866 due to enhanced hydrogen bonding with Asp219 [7]. Throughout this development, the piperidine moiety has remained a conserved feature due to its ideal geometric and electronic properties for NAMPT tunnel penetration.
N-(4-Piperidin-1-yl-phenyl)-nicotinamide exerts anticancer effects by precisely disrupting the NAD+ salvage pathway, which becomes critically important in malignancies with elevated NAD+ consumption. Cancer cells exhibit increased dependence on NAMPT-mediated NAD+ regeneration due to: 1) Hyperactivation of NAD+-consuming DNA repair enzymes (PARPs), 2) Elevated sirtuin activity involved in metabolic adaptation, and 3) Increased glycolytic flux requiring NADH cycling [2] [5] [9]. By inhibiting NAMPT, this compound creates a metabolic crisis that cancer cells cannot circumvent through alternative pathways.
The molecular cascade begins with rapid NAD+ depletion (≥80% within 12-24 hours), directly impairing glycolysis and mitochondrial respiration. This is followed by NADP+ reduction, which diminishes the reducing equivalents available for glutathione regeneration. Consequently, cells experience a surge in reactive oxygen species (ROS)—including both cytosolic and mitochondrial superoxide—that oxidatively damage macromolecules and collapse mitochondrial membrane potential [5]. The resulting ATP deficit triggers programmed cell death through both caspase-dependent (apoptosis) and -independent (necrosis) pathways. Mitochondrial sirtuins (SIRT3/4/5), which regulate key metabolic enzymes and antioxidant defenses, become functionally impaired without adequate NAD+ cofactors, further amplifying metabolic dysregulation [9]. This mechanism shows particular efficacy in hematological cancers, where xenograft models treated with advanced analogs (JJ08) exhibit complete tumor eradication and prolonged survival [5]. The compound's structural optimization allows sustained target engagement without inducing compensatory upregulation of de novo NAD+ biosynthesis—a resistance mechanism observed in early-generation inhibitors.
Table 3: Evolutionary Milestones in Nicotinamide-Based NAMPT Inhibitor Design
Generation | Representative Compound | Structural Innovations | Limitations |
---|---|---|---|
First (2000s) | FK866 (APO866) | Vinylpyridine head; piperidine linker; benzamide tail | Non-specific binding; clinical toxicity |
Second | CHS-828/GMX1778 | Cyanoguanidine head; flexible alkyl linker | Limited bioavailability |
Hybrid | N-(4-Piperidin-1-yl-phenyl)-nicotinamide | Nicotinamide head; phenyl bridge; piperidine tail | Under investigation |
Third | JJ08/FEI199 | Furan-carboxamide tail; cyanoguanidine head | Enhanced potency in hematological cancers |
Fourth | Azaindole-piperidine (3a) | Azaindole head; optimized H-bonding | Preclinical evaluation |
Concluding Remarks
N-(4-Piperidin-1-yl-phenyl)-nicotinamide exemplifies the rational design of metabolism-targeting anticancer agents through its precision disruption of the NAD+ salvage pathway. Its tripartite structure—nicotinamide mimic, aromatic bridge, and piperidine anchor—represents an optimization of historical pharmacophores aimed at maximizing NAMPT binding while minimizing off-target interactions. Future developments will likely focus on enhancing tumor selectivity through prodrug strategies and combination therapies with PARP inhibitors or oxidative stress inducers. As cancer metabolism research advances, this compound family provides a versatile chemical scaffold for targeting the metabolic vulnerabilities inherent in malignant transformation.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1